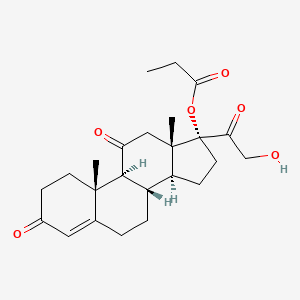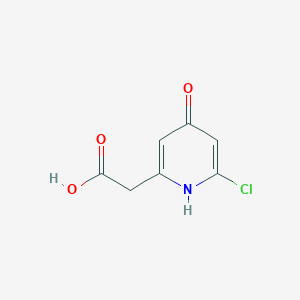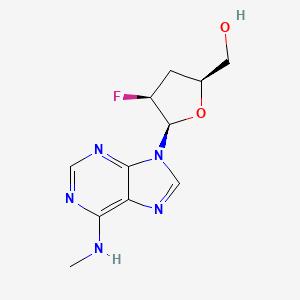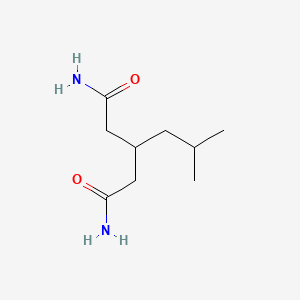
3-Isobutylpentanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of pentanediamide and is characterized by the presence of isobutyl and cyano groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutylpentanediamide typically involves the reaction of isobutylamine with a suitable precursor, such as a dicyano compound. One common method involves the use of electrosynthesis, which is a green and sustainable approach . The reaction conditions often include the use of a solvent, such as acetonitrile, and a catalyst, such as copper, to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isobutylpentanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The isobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives of this compound.
Applications De Recherche Scientifique
3-Isobutylpentanediamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Isobutylpentanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pregabalin Impurity 8:
Other Pentanediamides: Compounds with similar structures but different substituents.
Uniqueness
3-Isobutylpentanediamide is unique due to its specific combination of isobutyl and cyano groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C9H18N2O2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
3-(2-methylpropyl)pentanediamide |
InChI |
InChI=1S/C9H18N2O2/c1-6(2)3-7(4-8(10)12)5-9(11)13/h6-7H,3-5H2,1-2H3,(H2,10,12)(H2,11,13) |
Clé InChI |
FXEGHOFFBJSWDH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(=O)N)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


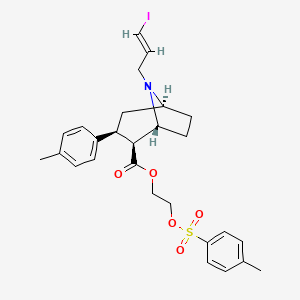
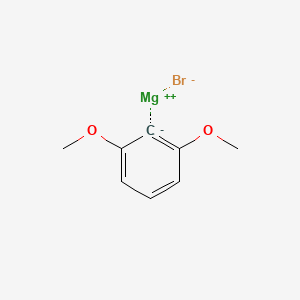
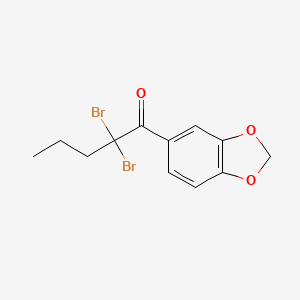
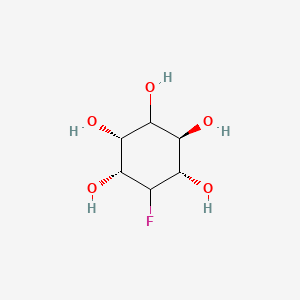
![N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester](/img/structure/B13439749.png)
![1-[3-[4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-2-yl]thieno[3,4-b]thiophen-2-yl]-2-ethylhexan-1-one](/img/structure/B13439758.png)
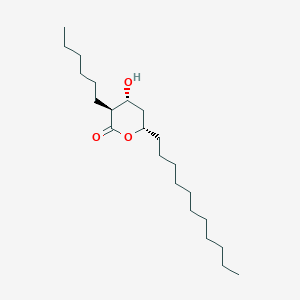

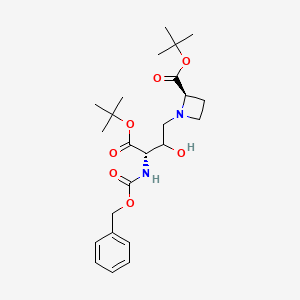
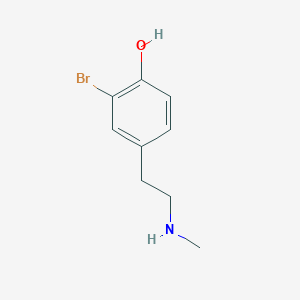
![1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13439781.png)
